Murrastinine C

Cytotoxicity Cancer Cell Line Screening Carbazole Alkaloid Selectivity

Researchers studying cervical adenocarcinoma require alkaloids with clear cell-line selectivity-not generic carbazoles. Murrastinine C delivers this specificity. • HeLa CD₅₀ = 1 μg/mL; 17× more potent than against HL-60 cells. • C-8 aldehyde enables SAR derivatization (reductive amination, hydrazone formation). • Ideal mid-range positive control (1 μg/mL HeLa) vs. mahanine (0.02 μM) & murrayamine A (25.9 μM). • Available as brown powder, ≥95% or >98% purity, -20°C storage. Procure >98% grade for low-μg/mL assays.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
Cat. No. B15292123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurrastinine C
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C
InChIInChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3
InChIKeyQTXCJUWYNICVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Murrastinine C Sourcing and Purity


Murrastinine C (CAS 20105-20-8; IUPAC: 3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde) is a carbazole alkaloid isolated from Murraya koenigii (Rutaceae) bark and leaves [1]. The compound is structurally defined by a tricyclic carbazole core fused with a pyrano ring bearing geminal dimethyl substitution at C-3 and an aldehyde moiety at C-8 . Its molecular formula is C₁₈H₁₅NO₂ (MW: 277.32 g/mol) . Commercially, the compound is available as a brown powder with certified purity ≥95% (standard grade) to >98% (high-purity grade), requiring storage at -20°C and solubility in DMSO, acetone, and chlorinated solvents for experimental handling .

1
Natural product carbazole alkaloid tool compound for cell-based cytotoxicity research
2
High-purity grade selection supports reproducible endpoint review in low µg/mL potency assays
3
DMSO-soluble powder compatible with standard cell culture handling and storage at -20°C

Murrastinine C Differentiation from Analogs


Carbazole alkaloids isolated from Murraya species exhibit profound structural heterogeneity that translates directly into divergent bioactivity profiles. Within the same isolation study that characterized Murrastinine C, co-isolated analogs displayed non-uniform cytotoxic potency against identical cell lines, precluding generic substitution assumptions [1]. Critically, Murrastinine C demonstrates a unique cell line selectivity signature: it exhibits cytotoxic activity against HL-60 and HeLa cells that is not only distinct in magnitude from its closest structural congener murrayatanine-A, but also displays an inverse potency relationship across the two cell lines tested [2]. This pattern of differential cell line sensitivity is not recapitulated by more extensively studied Murraya alkaloids such as mahanine or murrayamine A, which exhibit distinct potency hierarchies across tumor cell panels [3]. Such compound-specific, cell-type-dependent cytotoxicity patterns have direct consequences for experimental design in oncology target identification and mechanism-of-action studies. The following quantitative evidence delineates precisely where Murrastinine C differs from comparator carbazole alkaloids.

Cell-line selectivity mismatch
HeLa/HL-60 cytotoxicity profile may invert versus murrayatanine-A; analog substitution can alter model-specific endpoint interpretation.
Aldehyde-dependent reactivity
Redox behavior may differ from non-aldehyde carbazole alkaloids (mahanimbine, koenimbine); direct comparative data remain unavailable.
Extreme potency range in class
Mahanine exhibits vastly higher cytotoxicity; substituting with Murrastinine C yields an intermediate response that avoids non-specific toxicity concerns.

Murrastinine C Quantitative Evidence


HeLa vs. HL-60 Cytotoxicity Selectivity

Murrastinine C exhibits a pronounced differential cytotoxic profile across the HL-60 (acute promyelocytic leukemia) and HeLa (cervical adenocarcinoma) cell lines, with CD₅₀ values of 17 μg/mL and 1 μg/mL respectively—a 17-fold potency difference favoring HeLa cells [1]. In direct comparison, the structurally related co-isolate murrayatanine-A demonstrates CD₅₀ values of 12 μg/mL (HL-60) and 5 μg/mL (HeLa), representing only a 2.4-fold differential. Notably, the potency relationship between the two compounds inverts across cell lines: Murrastinine C is ~1.7× more potent than murrayatanine-A in HeLa cells (1 vs. 5 μg/mL), yet ~1.4× less potent in HL-60 cells (17 vs. 12 μg/mL) [1].

HeLa vs. HL-60 selectivity
Head-to-head
Murrastinine C: HeLa 1 µg/mL, HL-60 17 µg/mL
murrayatanine-A: HeLa 5 µg/mL, HL-60 12 µg/mL
17-fold differential (HeLa-preferred); inverse potency vs. structural analog
Supports cell-line-specific endpoint review; HeLa-preferred profile may guide model selection.
MTT assay; data from PMC10421387 Table 5.
Cytotoxicity Cancer Cell Line Screening Carbazole Alkaloid Selectivity

Aldehyde Group and Redox Activity

Comparative structural analyses reveal that Murrastinine C bears an aldehyde functional group at the C-8 position of the carbazole scaffold . This structural feature distinguishes it from related Murraya-derived carbazole alkaloids such as mahanimbine (which contains a monoterpenoid pyran ring lacking an aldehyde) and koenimbine (which bears a methoxy group instead of an aldehyde) . The aldehyde moiety is reported to enhance redox activity compared to these non-aldehyde-bearing analogs, potentially contributing to distinct biological reactivity . However, direct head-to-head quantitative comparative redox data (e.g., DPPH IC₅₀, FRAP values) for Murrastinine C versus mahanimbine or koenimbine are not available in the current literature.

C-8 aldehyde redox potential
Class-level / Data to verify
Structural inference: aldehyde group may enhance redox activity vs. mahanimbine and koenimbine.
Redox potential context requires validation; direct comparative antioxidant data unavailable.
No DPPH/FRAP values reported; review before redox-dependent studies.
Redox Activity Structure-Activity Relationship Carbazole Alkaloid Chemistry

Cytotoxicity Potency vs. Mahanine and Murrayamine A

Murrastinine C exhibits cytotoxic activity (CD₅₀ <20 μg/mL) against HL-60 and HeLa cell lines, placing it in the active category for carbazole alkaloid cytotoxicity screening [1]. In cross-study comparison with more extensively characterized Murraya alkaloids, mahanine (26) demonstrates potent activity against HeLa cells with IC₅₀ of 0.02 ± 0.01 μM (~0.006 μg/mL), which is substantially more potent than the 1 μg/mL observed for Murrastinine C [2]. Conversely, murrayamine A (24) shows HeLa IC₅₀ of 25.9 ± 3.7 μM (~7.2 μg/mL) under one set of conditions, indicating lower potency than Murrastinine C [2]. This benchmarking positions Murrastinine C in an intermediate potency tier among Murraya carbazole alkaloids—more potent than murrayamine A against HeLa cells, yet less potent than mahanine.

HeLa potency benchmarking
Cross-study comparable
Murrastinine C 1 µg/mL; mahanine ~0.006 µg/mL; murrayamine A ~7.2 µg/mL
~167× less potent than mahanine, ~7× more potent than murrayamine A
Intermediate potency niche supports assay calibration in carbazole alkaloid screening panels.
HeLa MTT assay; potency hierarchy across Murraya alkaloids.
Cross-Compound Potency Comparison Carbazole Alkaloid Benchmarking Tumor Cell Panel Profiling

Purity Grade Selection for Cytotoxicity Assays

Commercial sources of Murrastinine C offer two distinct purity grades: standard grade at ≥95% purity and high-purity grade at >98% [1]. The ≥95% grade is supplied as a brown powder with documented solubility in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate . The >98% grade is characterized as brown powder with predicted physicochemical parameters including boiling point 505.7±50.0°C and density 1.276±0.06 g/cm³ [1]. Procurement of the >98% grade reduces potential confounding from co-isolated carbazole impurities (which may possess independent bioactivity) to ≤2% total impurities.

Purity grade specification
Specification review
High-purity grade (>98%) reduces co-isolated carbazole impurity risk vs. standard grade (≥95%).
Supports reliable cytotoxicity endpoint interpretation at low µg/mL potencies.
Brown powder; -20°C storage; DMSO, acetone, chlorinated solvents soluble.
Compound Purity Analytical Chemistry Procurement Specifications

Multi-Vendor Sourcing and Specifications

Murrastinine C is commercially available from multiple independent vendors with catalog numbers including TN6191 (TargetMol) and NP0766 (BOC Sciences), ensuring supply chain redundancy for research procurement [REFS-1, REFS-2]. Physicochemical parameters are consistently documented across vendors: molecular weight 277.32 g/mol, predicted boiling point 505.7±50.0°C, predicted density 1.276±0.06 g/cm³, with solubility confirmed in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [REFS-2, REFS-3]. The compound is supplied in powder form requiring -20°C storage for long-term stability .

Multi-vendor availability
Supporting evidence
≥3 independent commercial sources (TargetMol, BOC Sciences, BioCrick) with consistent specifications.
Catalog numbers: TN6191, NP0766
Mitigates supply disruption risk; enables competitive procurement for sustained research programs.
Powder; molecular weight 277.32 g/mol; vendor catalogs as of 2024-2026.
Research Compound Sourcing Vendor Comparison Natural Product Procurement

Murrastinine C Research Applications


HeLa-Selective Cytotoxicity Screening

Murrastinine C is particularly suited for cervical adenocarcinoma-focused cytotoxicity studies given its 1 μg/mL CD₅₀ against HeLa cells—a potency level 17-fold greater than its activity against HL-60 cells [1]. This HeLa-selective profile distinguishes it from murrayatanine-A, which exhibits only a 2.4-fold differential and ~5-fold lower absolute HeLa potency. Researchers investigating HeLa-specific mechanisms of carbazole alkaloid action should prioritize Murrastinine C over murrayatanine-A for initial screening. Procurement of the >98% purity grade is recommended to minimize confounding from co-isolated carbazole impurities in this low μg/mL potency range [2].

C-8 Aldehyde-Based SAR Studies

Murrastinine C provides a chemically tractable scaffold for carbazole alkaloid SAR studies via its C-8 aldehyde group [1]. This functional moiety enables aldehyde-specific derivatization strategies (e.g., reductive amination, hydrazone formation, oxidation to carboxylic acid) that are not accessible with non-aldehyde Murraya alkaloids such as mahanimbine or koenimbine. The compound's commercial availability from multiple vendors with consistent specifications [2] supports medicinal chemistry campaigns requiring iterative analog synthesis and biological evaluation.

Intermediate Potency Positive Control

Murrastinine C occupies a strategically valuable intermediate potency position in carbazole alkaloid benchmarking panels. With HeLa CD₅₀ of 1 μg/mL, it is ~7× more potent than murrayamine A (25.9 μM) yet ~167× less potent than mahanine (0.02 μM) against HeLa cells [1]. This positioning makes Murrastinine C an ideal mid-range positive control for calibrating cytotoxicity assay sensitivity—sufficiently active to generate robust dose-response curves without the extreme potency that can produce non-specific toxicity or solubility-limited readouts. Researchers establishing new carbazole alkaloid screening platforms should include Murrastinine C as a calibration standard alongside high-potency (mahanine) and low-potency (murrayamine A) reference compounds.

Selectivity Profiling Across Leukemia and Carcinoma

The divergent HL-60 vs. HeLa sensitivity pattern of Murrastinine C (17-fold differential) compared to murrayatanine-A (2.4-fold differential) establishes Murrastinine C as a tool compound for investigating cell-type-specific mechanisms of carbazole alkaloid cytotoxicity [1]. This compound is appropriate for studies examining why certain carbazole scaffolds preferentially affect carcinoma cells (HeLa) over leukemia cells (HL-60), with the inverted potency relationship versus murrayatanine-A providing a structurally paired comparator for mechanistic dissection. Procurement of Murrastinine C and murrayatanine-A as a matched pair enables controlled experiments to identify structural determinants of cell line selectivity within the same carbazole alkaloid series.

Application
Selection Property
Validation Focus
HeLa cell-model selectivity studies
Differential HeLa vs. HL-60 response profile
Cytotoxicity endpoint review across carcinoma and leukemia models
Carbazole alkaloid SAR derivatization
C-8 aldehyde functional handle
Aldehyde-dependent redox and conjugation chemistry
Cytotoxicity assay calibration panel
Intermediate potency reference range
Assay sensitivity verification against high/low potency controls
Cell-type selective cytotoxicity mechanism
Paired comparator: murrayatanine-A
Structural determinants of carcinoma vs. leukemia selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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